2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide

Catalog No.
S15389936
CAS No.
M.F
C12H18ClN3OS
M. Wt
287.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cy...

Product Name

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide

IUPAC Name

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide

Molecular Formula

C12H18ClN3OS

Molecular Weight

287.81 g/mol

InChI

InChI=1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3

InChI Key

LIBVLEOTPUYJJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide is an organic compound characterized by a complex molecular structure that includes an amino group, a thiazole ring, and a cyclopropyl substituent. Its molecular formula is C9H14ClN3OSC_9H_{14}ClN_3OS, and it has a molecular weight of approximately 247.75 g/mol. The compound's IUPAC name reflects its structural features, highlighting the presence of the thiazole moiety and the cyclopropyl group, which are significant for its chemical reactivity and biological activity.

Typical of amides and thiazoles:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, yielding amines or alcohols as products.
  • Substitution: Nucleophilic substitution reactions can occur where the chlorine atom in the thiazole ring is replaced by other nucleophiles such as amines or thiols.

These reactions allow for the modification of the compound, enabling the synthesis of various derivatives with potentially altered properties.

The biological activity of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide is primarily linked to its potential as an antimicrobial agent. It may inhibit key enzymes or receptors involved in pathogen growth, thereby demonstrating efficacy against certain bacterial and fungal strains. The specific mechanisms often involve binding to active sites of enzymes, disrupting their normal function and inhibiting cellular processes critical for pathogen survival.

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
  • Chlorination: The thiazole ring is chlorinated using reagents such as thionyl chloride.
  • Attachment of Amino Group: The amino group is introduced through nucleophilic substitution reactions involving suitable amines.

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide has several notable applications:

  • Pharmaceutical Development: Due to its antimicrobial properties, it is explored for use in developing new antibiotics or antifungal agents.
  • Agricultural Chemistry: It may serve as a biocontrol agent in agricultural settings to protect crops from microbial pathogens .

These applications highlight its importance in both medical and agricultural fields.

Interaction studies involving this compound focus on its binding affinity to various biological targets. Research indicates that it may interact with specific enzymes or receptors critical for microbial growth. Understanding these interactions helps elucidate its mechanism of action and guides further development for therapeutic applications. Studies often employ techniques such as molecular docking and enzyme inhibition assays to assess these interactions quantitatively .

Several compounds share structural similarities with 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide. Notable examples include:

Compound NameKey Differences
2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramideLacks the (S)-configuration; different substituents on the butyramide moiety
2-Amino-N-(4-fluorophenyl)-N-cyclopropyl-3-methylbutanamideContains a fluorophenyl group instead of a thiazole ring
2-Amino-N-(benzothiazol-5-ylmethyl)-N-cyclopropyl-3-methylbutanamideFeatures a benzothiazole instead of a chlorothiazole moiety

Uniqueness

The uniqueness of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide lies in its specific stereochemistry and the combination of functional groups that confer distinct biological activities compared to similar compounds. Its thiazole structure combined with cyclopropyl substitution provides unique reactivity patterns not commonly found in other related compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.0859111 g/mol

Monoisotopic Mass

287.0859111 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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